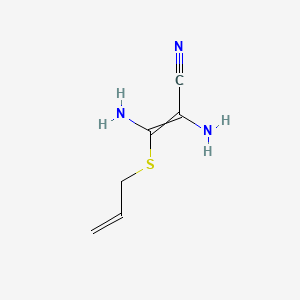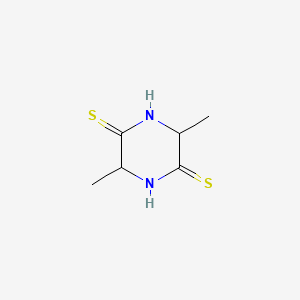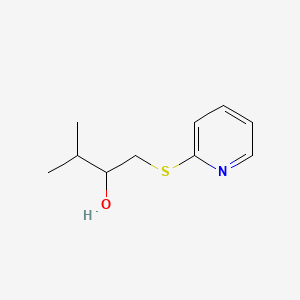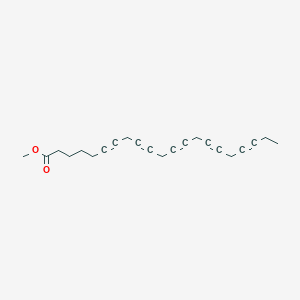
5-Ethyl-demethyl Lercanidipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-demethyl Lercanidipine is a derivative of Lercanidipine, a dihydropyridine calcium channel blocker. It is primarily used in the management of hypertension by causing systemic vasodilation through the inhibition of calcium ion influx in cell membranes . This compound is known for its high lipophilicity and prolonged duration of action compared to other calcium channel blockers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-demethyl Lercanidipine involves the reaction of an acid halide of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in an aprotic solvent . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as liquid chromatography are employed to separate and purify the compound from its impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-demethyl Lercanidipine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Ethyl-demethyl Lercanidipine has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on calcium channels in various cell types.
Medicine: Investigated for its potential nephroprotective properties and its role in managing hypertension.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
5-Ethyl-demethyl Lercanidipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels . This inhibition prevents the influx of extracellular calcium, leading to the relaxation of vascular smooth muscle cells, dilation of blood vessels, and a subsequent decrease in blood pressure . The compound’s high lipophilicity allows for a prolonged duration of action, making it effective for long-term management of hypertension .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects but a higher incidence of edema.
Uniqueness
5-Ethyl-demethyl Lercanidipine is unique due to its high lipophilicity and prolonged duration of action, which contribute to its effectiveness in managing hypertension with fewer side effects compared to other calcium channel blockers .
Propriétés
Formule moléculaire |
C37H43N3O6 |
|---|---|
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H43N3O6/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3 |
Clé InChI |
VZVDBGIHPOICHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)




![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)

![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)



